2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)6-1-4(2-6)11(9,10)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWAUKEPHYEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloadditions are widely employed to construct bicyclo[2.1.1]hexane systems. In a seminal study, researchers utilized UV light to induce cycloaddition between cyclopropane-fused cyclohexenones and alkenes, yielding 1,2-disubstituted bicyclo[2.1.1]hexanes. For the target compound, a modified approach could involve:
- Synthesis of a Sulfur-Containing Cyclopropane Precursor : A thiirane (cyclopropane sulfide) or thietane derivative could serve as the strained reactant.
- Reaction with a Carboxylic Acid-Bearing Alkene : Acrylic acid or its protected derivatives (e.g., methyl acrylate) may participate in the cycloaddition, positioning the carboxylic acid at the desired carbon.
- Post-Cycloaddition Oxidation : The sulfide bridge is oxidized to a sulfone using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
This method’s efficacy hinges on the regio- and stereoselectivity of the cycloaddition, which can be influenced by substituent electronic effects.
Photocatalytic [2π+2σ] Cycloaddition Using Bicyclo[1.1.0]Butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) have gained traction as substrates for accessing bicyclo[2.1.1]hexanes via [2π+2σ] cycloadditions. A proposed route involves:
- Preparation of a Sulfone-Functionalized BCB : Starting from 1,2-dithiolane, ring-opening and reclosure could yield a BCB sulfone.
- Reaction with an α,β-Unsaturated Carboxylic Acid : Under photocatalytic conditions (e.g., thioxanthone sensitizer), the BCB reacts with acrylic acid to form the bicyclo[2.1.1]hexane core.
- Work-Up and Purification : Column chromatography or recrystallization isolates the product.
This method benefits from the inherent strain of BCBs, which drives the cycloaddition, and the ability to introduce diverse substituents.
Oxidation of Sulfur-Containing Precursors
An alternative strategy involves constructing the bicyclo[2.1.1]hexane skeleton with a sulfide bridge, followed by oxidation:
- Synthesis of Bicyclo[2.1.1]Hexane Sulfide : A Diels-Alder reaction between a sulfur-containing diene and a dienophile could form the bicyclic framework.
- Introduction of Carboxylic Acid : Electrophilic substitution or carboxylation at position 4 (e.g., Kolbe–Schmitt reaction) introduces the acid group.
- Sulfide to Sulfone Oxidation : Treatment with ozone or ruthenium tetroxide converts the sulfide to sulfone.
Challenges include controlling oxidation selectivity and preserving the acid functionality under harsh conditions.
Functional Group Introduction and Modification
Late-stage functionalization offers flexibility in synthesizing the target compound:
- Carboxylic Acid via Oxidation : A methyl group at position 4 can be oxidized to carboxylic acid using potassium permanganate or Jones reagent.
- Sulfone Installation via Michael Addition : Thiol-ene chemistry followed by oxidation introduces the sulfone moiety.
- Protection/Deprotection Strategies : Temporary protection of the acid (e.g., as a methyl ester) prevents unwanted side reactions during sulfone formation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the sulfur atom, potentially converting it to different oxidation states.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Esters, amides.
Scientific Research Applications
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The sulfur atom plays a crucial role in its reactivity, enabling the compound to participate in redox reactions and form stable complexes with metal ions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 2,2-Dioxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylic acid | C₆H₈O₄S | 176.19 | Not provided | Sulfone, high ring strain, polar |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | C₆H₁₀ClNO₂ | 191.66 | 2375259-63-3 | Nitrogen-containing, hydrochloride salt |
| 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | C₇H₁₀O₃ | 142.15 | 898791-46-3 | Oxygen-containing, methyl substituent |
Research Findings and Implications
- Pharmacological Potential: The sulfone group in the target compound may mimic sulfonamide drugs, suggesting antimicrobial or enzyme-inhibitory activity .
- Material Science : Strain energy in the [2.1.1] system could be harnessed for stimuli-responsive materials .
- Limitations : High polarity may limit blood-brain barrier penetration, necessitating prodrug strategies .
Biological Activity
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid, also referred to by its CAS number 2377036-30-9, is a bicyclic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a thiabicyclo framework with dioxo and carboxylic acid functional groups. This structural configuration is believed to contribute to its biological properties.
Cytotoxicity
Recent studies have indicated that 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid exhibits significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| Hep3B | 27 ± 3 | 2.77 |
| HepG2 | 30 ± 6 | - |
| HeLa | 40 ± 2 | - |
| A549 | 52 ± 2 | - |
| MCF7 | 50.7 ± 6 | - |
| PC3 | 57 ± 4 | - |
The hexane extract of Cissus incisa leaves, which contains this compound, showed the most potent activity against the Hep3B cell line with an IC50 value of 27 μg/mL, indicating strong cytotoxicity . The selectivity index for the Hep3B cell line was calculated at 2.77, demonstrating a favorable therapeutic window.
The mechanisms through which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cellular metabolism in cancer cells. Although specific pathways have yet to be fully elucidated for this compound alone, related studies suggest that similar compounds can affect various signaling pathways associated with cell proliferation and survival.
Case Studies
A notable study investigated the metabolomic profile and cytotoxic activity of extracts from Cissus incisa, highlighting the presence of bioactive metabolites including 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid . The study employed advanced techniques such as UHPLC-QTOF-MS/MS for metabolomic analysis and determined the cytotoxic effects on multiple human cancer cell lines.
Findings from the Study
- Metabolomic Analysis : The study identified several metabolites with potential anticancer properties.
- Cytotoxicity Assessment : The hexane extract was particularly effective against Hep3B and HepG2 cells, supporting the hypothesis that the compound contributes to the overall bioactivity of the extract.
Q & A
Q. What experimental techniques are critical for characterizing the structure of 2,2-Dioxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylic acid?
Structural elucidation requires a combination of spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the bicyclic framework and functional groups. For example, the sulfur dioxide (SO₂) group in the dioxo-thiabicyclo system produces distinct deshielding effects in the carbonyl region .
- X-ray Crystallography : Essential for confirming stereochemistry and bond angles, particularly due to the strained bicyclo[2.1.1]hexane system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₈O₄S) and isotopic patterns .
Q. What are the common synthetic routes for 2,2-Dioxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylic acid?
Synthesis typically involves multi-step strategies:
- Cycloaddition Reactions : [2+2] or [3+2] cycloadditions to construct the bicyclic core, followed by oxidation of the sulfur atom to the dioxo state .
- Functional Group Interconversion : Carboxylic acid groups are introduced via hydrolysis of nitriles or esters under acidic/basic conditions .
- Key Reagents : Use of oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) for sulfur oxidation .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound due to steric strain in the bicyclo[2.1.1]hexane system?
Steric hindrance in the bicyclic framework often leads to side reactions. Mitigation strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and reduce decomposition .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru) enhance regioselectivity in cycloaddition steps .
- Temperature Control : Slow addition of reagents at low temperatures (–20°C to 0°C) minimizes undesired byproducts .
Q. What computational methods are used to predict the reactivity of this compound in biological systems?
- Density Functional Theory (DFT) : Models electron distribution in the bicyclic system, identifying nucleophilic/electrophilic sites (e.g., carboxylic acid group) .
- Molecular Docking : Predicts binding affinities with enzymes or receptors by simulating interactions with the sulfur dioxide moiety and bicyclic core .
- ADMET Prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) using software like Schrödinger or MOE .
Q. How can regioselective functionalization of the bicyclo[2.1.1]hexane scaffold be achieved?
Regioselectivity challenges arise from the rigid structure. Strategies include:
Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies may stem from impurity profiles or assay conditions. Solutions include:
- HPLC-Purity Correlation : Correlate biological activity (e.g., IC₅₀) with HPLC purity (>98%) to isolate bioactive components .
- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .
Methodological Recommendations
- Synthetic Optimization : Prioritize reaction monitoring via LC-MS to identify intermediates and adjust conditions in real-time .
- Biological Assays : Use CRISPR-edited cell lines to validate target engagement and reduce off-target effects .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical and biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
